molecular formula C20H22N2O3 B2710466 (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2035022-50-3

(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2710466
CAS No.: 2035022-50-3
M. Wt: 338.407
InChI Key: LULUIHYDGXOVJX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound that features a pyrrolidine ring linked to a cinnamoyl group and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Attachment of the Cinnamoyl Group: The cinnamoyl group can be introduced via a condensation reaction with cinnamaldehyde or a similar reagent.

    Formation of the Pyridinone Moiety: This step involves the construction of the pyridinone ring, which can be synthesized through various methods such as cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: can be compared to other cinnamoyl-pyrrolidine derivatives and pyridinone compounds.

    Unique Features: Its unique combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.

List of Similar Compounds

    Cinnamoyl-pyrrolidine derivatives: Compounds with similar cinnamoyl and pyrrolidine structures.

    Pyridinone derivatives: Compounds featuring the pyridinone moiety.

Properties

IUPAC Name

1,6-dimethyl-4-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-12-18(13-20(24)21(15)2)25-17-10-11-22(14-17)19(23)9-8-16-6-4-3-5-7-16/h3-9,12-13,17H,10-11,14H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULUIHYDGXOVJX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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